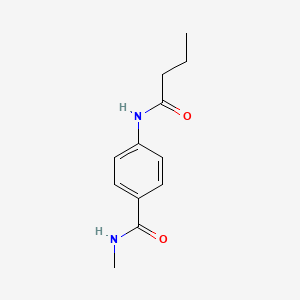

4-Butyramido-N-methylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives within Organic Chemistry

Benzamide derivatives are a significant class of aromatic amides that feature a benzene (B151609) ring attached to an amide functional group. nih.gov These compounds are useful building blocks in organic synthesis, allowing for the introduction of various substituents to conduct detailed structure-activity relationship studies. nih.gov Their stability and the relative ease of their synthesis from commercially available materials make them attractive targets for both academic and industrial research. nih.gov The chemistry of benzamides is rich and varied, encompassing reactions such as hydrolysis, reduction, and electrophilic aromatic substitution, where the amide group typically directs incoming electrophiles to the meta-position. numberanalytics.com The study of their crystal structure is also an active area of research, as polymorphism and disorder in benzamide crystals can significantly impact their physical properties. acs.org

Significance of Amide Functional Groups in Molecular Design

The amide functional group is of paramount importance in molecular design, largely due to its exceptional stability and its capacity for hydrogen bonding. libretexts.orgsolubilityofthings.com The amide bond is kinetically stable to hydrolysis under physiological conditions, a feature that is crucial for its role in biological systems and drug molecules. newworldencyclopedia.orgwikipedia.org This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond and results in a planar geometry. wikipedia.org

Amides can act as both hydrogen bond donors (in primary and secondary amides) and acceptors, which is a critical factor in their interaction with biological targets like proteins and enzymes. solubilityofthings.comwikipedia.org This hydrogen bonding capability also influences their physical properties, such as higher melting and boiling points compared to other carbonyl compounds of similar molecular weight. libretexts.orgsolubilityofthings.com The versatility of the amide group allows it to serve as a key linker in connecting different molecular fragments, a property extensively utilized in the creation of polymers, natural products, and pharmaceuticals. rsc.org

Overview of Academic Research Perspectives on Complex Amides

Academic research on complex amides is a burgeoning field, driven by the quest for novel molecules with unique functionalities. Scientists are exploring innovative and sustainable methods for amide synthesis to overcome the limitations of traditional approaches, which often require harsh conditions or toxic reagents. nih.gov Recent advancements include the use of biocatalysts, such as enzymes, for the greener synthesis of N-acyl amino acid amides, and the development of novel catalytic systems for amide bond formation. rsc.orgnih.gov

A significant area of focus is the synthesis of multi-targeted compounds, where complex benzamide derivatives are designed to interact with multiple biological targets simultaneously. nih.gov This approach is particularly relevant in the search for new therapies for complex diseases. nih.gov Furthermore, the unique properties of amides are being harnessed in materials science for the development of advanced polymers and functional materials. chemicalbook.com The study of N-acylsulfenamides, for instance, represents a growing area of interest, as these compounds are valuable intermediates in asymmetric synthesis. organic-chemistry.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(butanoylamino)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-4-11(15)14-10-7-5-9(6-8-10)12(16)13-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNINKBHJISUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Butyramido N Methylbenzamide

Strategic Approaches to N-Methylbenzamide Scaffold Construction

The N-methylbenzamide core of the target molecule can be assembled through several established and innovative methods.

The formation of the amide bond is a fundamental transformation in organic synthesis. Classically, this is often achieved by reacting a carboxylic acid derivative with an amine. For the synthesis of an N-methylbenzamide scaffold, this would typically involve the reaction of a benzoic acid derivative with methylamine (B109427).

One of the most common classical methods is the use of an acyl chloride . Benzoic acid can be converted to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is then reacted with methylamine to form the N-methylbenzamide. nih.gov This method is generally efficient but can generate acidic byproducts.

Coupling reagents are also widely employed to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need for the acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, allowing for nucleophilic attack by the amine. chemicalbook.com

More contemporary methods focus on catalytic approaches that offer improved atom economy and milder reaction conditions. For instance, the direct amidation of carboxylic acids and amines can be catalyzed by boric acid or certain metal catalysts, reducing the need for stoichiometric activating agents. rsc.org

| Amide Formation Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride, Amine | High reactivity, generally good yields. | Generates HCl byproduct, harsh conditions. |

| Coupling Reagent Method | DCC, EDCI, HATU, Carboxylic acid, Amine | Milder conditions, good for sensitive substrates. | Stoichiometric byproducts can be difficult to remove. |

| Catalytic Amidation | Boronic acids, Metal catalysts, Carboxylic acid, Amine | High atom economy, milder conditions, reduced waste. | Catalyst may require specific conditions or be expensive. |

This table provides a summary of common amide bond formation strategies.

The efficiency and selectivity of N-methylbenzamide synthesis can be significantly enhanced through the careful selection of catalyst systems and the optimization of reaction conditions. For instance, in the context of forming N-methylbenzamides from aryl bromides and N-methylformamide, a nickel-phosphine catalyst system has been shown to be effective. researchgate.net

The choice of solvent, temperature, and base can also play a crucial role. For example, a patented process for producing N-methylbenzamide from methyl benzoate (B1203000) and methylamine specifies a temperature range of 60 to 150°C and a pressure of 2 to 12 bar to achieve high purity and yield. google.com The optimization of these parameters is essential to minimize side reactions and maximize the formation of the desired product.

Green Chemistry Principles and Sustainable Synthesis of Related Amides

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of amide synthesis, this translates to a focus on catalytic methods, the use of safer solvents, and minimizing waste.

The development of biocatalytic methods for amide bond formation is a significant advancement in green chemistry. rsc.org Enzymes can catalyze amide synthesis in aqueous environments and under mild conditions, offering a highly sustainable alternative to traditional chemical methods.

Furthermore, solvent-free reaction conditions are being explored. For example, the synthesis of amides from carboxylic acids and urea (B33335) has been achieved using boric acid as a catalyst under solvent-free conditions, significantly reducing the environmental impact of the process. The use of water as a solvent, where possible, is also a key aspect of greener amide synthesis. These sustainable approaches are applicable to the synthesis of a wide range of amides, including derivatives of N-methylbenzamide.

Flow Chemistry and Automated Synthesis Applications for Amide Scaffolds

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a flask, offers numerous advantages for amide synthesis. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. acs.orgacs.org When coupled with automation, these systems allow for rapid reaction optimization, library synthesis, and on-demand production of target molecules. researchgate.net

The principles of flow chemistry are highly applicable to the synthesis of 4-Butyramido-N-methylbenzamide. A general approach would involve the continuous feeding of a solution of an activated carboxylic acid and a solution of an amine through a heated reactor coil or a packed-bed reactor. The product stream would then be collected, and the desired compound isolated, often with in-line purification techniques.

Several strategies for amide bond formation have been successfully translated to continuous flow processes. These include:

Acid Chloride Method: Carboxylic acids can be converted to highly reactive acid chlorides, which then readily react with amines. While effective, this method can generate corrosive byproducts. A flow setup can mitigate safety concerns by generating and consuming the acid chloride in situ.

Coupling Reagent-Mediated Amidation: A wide variety of coupling reagents, such as carbodiimides (e.g., EDC·HCl) and phosphonium (B103445) or uranium salts, are used to activate carboxylic acids for amidation. rsc.org In a flow system, these reagents can be used in solution or immobilized on a solid support (packed-bed reactor), which simplifies purification by allowing for easy separation of the product from the reagent and its byproducts. nih.gov

Enzymatic Synthesis: Biocatalysis offers a green alternative for amide bond formation. Immobilized enzymes in a packed-bed flow reactor can catalyze the reaction under mild conditions with high selectivity, and the enzyme can be reused over multiple runs.

The integration of automated systems allows for the systematic variation of reaction parameters to quickly identify optimal conditions. For instance, an automated platform can sequentially screen different solvents, bases, temperatures, and residence times to maximize the yield and purity of the desired amide.

Detailed Research Findings

While specific research on the flow synthesis of this compound is not extensively published, numerous studies on the continuous flow synthesis of other benzamide (B126) and amide derivatives highlight the potential of this technology.

For example, researchers have developed a solvent-free, continuous flow protocol for amide synthesis using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling agent. rsc.org This method, conducted in a jacketed screw reactor, achieved nearly complete conversion for a variety of substrates with residence times ranging from 30 to 300 seconds. rsc.org The process was successfully scaled up to produce 100g of a target amide with an average yield of 90%. rsc.org

Another study demonstrated a two-step continuous flow synthesis of amides via the oxidative amidation of methylarenes. researchgate.net This approach integrates the oxidation of the methylarene and the subsequent amide formation into a single, continuous operation. researchgate.net Under optimized conditions, yields ranging from 66% to 84% were achieved. researchgate.net

The use of bio-derived solvents like γ-valerolactone (GVL) in continuous flow amide synthesis has also been explored. researchgate.net An efficient synthesis of amides was achieved by coupling acids and amines using 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) in GVL at ambient temperature with a residence time of just one minute. researchgate.net This method allowed for the on-demand generation of procainamide (B1213733) with high productivity. researchgate.net

These examples underscore the versatility and efficiency of flow chemistry for constructing amide scaffolds. The data from these studies can inform the development of a continuous flow process for the synthesis of this compound.

Data Tables

The following tables present representative data from the literature on the continuous flow synthesis of various amides, illustrating the reaction conditions and outcomes that can be achieved.

| Substrate Acid | Substrate Amine | Residence Time (s) | Yield (%) |

|---|---|---|---|

| Benzoic Acid | Aniline | 180 | 95 |

| 4-Nitrobenzoic Acid | Benzylamine | 120 | 98 |

| Phenylacetic Acid | n-Butylamine | 60 | 99 |

| Methylarene | Amine | Residence Time (T1/T2, min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Toluene | Piperidine | 30 / 33.3 | 50 / 80 | 84 |

| p-Xylene | Morpholine | 30 / 33.3 | 50 / 80 | 75 |

| 4-Methylacetanilide | Procainamide Synthesis | 30 / 33.3 | 50 / 80 | 57 |

| Substrate Acid | Substrate Amine | Residence Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Aminobenzoic Acid | N,N-Diethylethane-1,2-diamine | 1 | Ambient | >95 (Procainamide) |

| Benzoic Acid | Benzylamine | 1 | Ambient | 92 |

High Resolution Structural Characterization and Conformational Analysis of 4 Butyramido N Methylbenzamide

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs:Without crystallographic data, any discussion of hydrogen bonding networks and crystal packing would be purely speculative.

Due to the absence of primary research on 4-Butyramido-N-methylbenzamide, a scientifically rigorous article focusing solely on its chemical properties as requested cannot be generated at this time. Further empirical research is required to elucidate the structural and conformational characteristics of this compound.

Polymorphism and Co-crystallization Studies of Benzamide (B126) Derivatives

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in benzamide derivatives. These different solid-state forms, or polymorphs, arise from variations in molecular conformation and intermolecular interactions, such as hydrogen bonding, leading to different crystal packing arrangements. Although specific polymorphism studies on this compound are not extensively documented, the behavior of related benzamide compounds provides a strong precedent for its potential to form multiple crystalline structures.

For instance, the parent compound, benzamide, is known to be polymorphic, with some of its forms being notoriously difficult to crystallize consistently. nih.gov Research has demonstrated that the presence of impurities or co-formers can dramatically influence the stability of these polymorphs. In one study, the elusive form III of benzamide was reliably crystallized by introducing small amounts of nicotinamide, which thermodynamically stabilized this form through the formation of a solid solution. nih.gov This highlights a promising strategy for accessing and controlling otherwise elusive polymorphic forms. nih.gov

Similarly, studies on N-(1,3-thiazol-2-yl)benzamide have identified at least three different polymorphs. mdpi.com Analysis of these structures revealed that the differences lie in variations in molecular conformation and the geometry of hydrogen-bonded dimers. mdpi.com One polymorph was found to combine structural features of the other two, resulting in a more complex asymmetric unit with four crystallographically independent molecules. mdpi.com These findings underscore how subtle changes in crystallization conditions can lead to distinct solid-state structures with potentially different properties.

The key factors driving polymorphism in these derivatives are the conformational flexibility around the amide bond and the various possible hydrogen-bonding networks. For this compound, with its two amide groups, the potential for varied conformations and intermolecular hydrogen bonds is significant, suggesting a high likelihood of polymorphic behavior.

Table 1: Polymorphism in Benzamide Derivatives

| Compound | Number of Known Polymorphs | Key Structural Differences | Reference |

|---|---|---|---|

| Benzamide | At least 3 | Relative lattice energy, stability influenced by co-formers. | nih.gov |

Detailed Conformational Analysis of the Amide Linkages

Rotational Barriers and Cis-Trans Isomerism of Amide Bonds

Amide bonds possess a significant degree of double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This partial double-bond character restricts free rotation around the C-N bond, leading to a substantial rotational energy barrier and the existence of geometric isomers, namely cis and trans conformations. libretexts.org

The trans conformation, where the substituents on the amide bond are on opposite sides, is generally sterically favored over the cis conformation. For secondary amides like those in this compound, the energy difference is typically several kcal/mol, making the trans isomer the overwhelmingly dominant form at room temperature. However, the presence of specific substituents can influence this preference. For example, in certain cyclic structures or N-acyl derivatives, the cis conformation can become more stable. nih.gov A study of acetyl-L-3,4-dehydroproline amide revealed a tertiary amide bond in the cis conformation. nih.gov

The rotational barrier for amides is typically in the range of 15-25 kcal/mol. This energy is high enough to allow for the isolation of distinct cis and trans isomers in some cases, or at least for their slow interconversion on the NMR timescale. Theoretical and experimental studies on small peptide models, such as N-acetyl-N'-methylprolineamide, have explored these energy barriers and the factors stabilizing each isomer. rsc.org

Table 2: General Rotational Energy Barriers for Amide Bonds

| Bond Type | Typical Rotational Barrier (kcal/mol) | Predominant Isomer | Notes |

|---|---|---|---|

| Secondary Amide (R-CO-NH-R') | 15-25 | Trans | Cis isomer is sterically hindered. |

Influence of Substituents on Conformational Preferences and Molecular Flexibility

The substituents attached to the amide groups and the benzene (B151609) ring play a crucial role in defining the conformational preferences of this compound.

N-Methyl Group: The methyl group on the terminal amide nitrogen introduces steric hindrance that influences the orientation of this amide group. Theoretical studies on related methylated compounds have shown that N-methylation can significantly alter preferred dihedral angles. nih.gov For instance, N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation to alleviate steric strain. nih.gov In N(2)-methylguanosine, the N-methyl group can lead to two stable rotamers (s-trans and s-cis) due to free rotation around the C-N bond, which can affect intermolecular interactions. nih.gov

Butyryl Group: The n-butyl chain of the butyramido group adds conformational flexibility. Rotations around the C-C single bonds within the butyl chain will lead to numerous possible conformers. However, the orientation of the entire butyramido group relative to the benzene ring is governed by the amide linkage.

The interplay of these steric and electronic effects determines the lowest-energy conformation of the molecule. It is likely that the two amide planes will be twisted relative to the plane of the benzene ring to minimize steric clashes, particularly between the amide carbonyls and the ortho-hydrogens of the ring.

Experimental Determination of Conformational Landscapes

The conformational preferences and dynamics of molecules like this compound are investigated using a combination of experimental and theoretical methods.

X-ray Crystallography: This technique provides a definitive picture of the molecular conformation in the solid state. nih.govresearchgate.net By analyzing crystal structures of related benzamide derivatives, one can observe preferred dihedral angles, intramolecular hydrogen bonds, and intermolecular packing motifs. mdpi.comnih.gov For example, crystal structures often reveal intramolecular hydrogen bonds that stabilize a particular conformation, such as the S(6) ring motif commonly observed in benzoyl thiourea (B124793) derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformation and dynamics in solution. rsc.orgfigshare.com

Chemical Shifts: The chemical shifts of the amide protons and carbons are sensitive to the local electronic environment and can indicate the cis or trans nature of the amide bond.

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can detect through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of different parts of the molecule and confirming conformations. nih.gov

Variable Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to study dynamic processes like amide bond rotation. figshare.com At low temperatures, rotation may be slow enough to observe separate signals for different conformers, allowing for the determination of the rotational energy barrier.

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformers and map out the potential energy surface. nih.govnih.gov These calculations help to identify the most stable conformers, estimate rotational barriers, and interpret experimental data. rsc.orgnih.gov

Together, these methods provide a comprehensive understanding of the conformational landscape, revealing how the molecule behaves both in a static, crystalline environment and in the dynamic environment of a solution.

Computational and Theoretical Investigations of 4 Butyramido N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com For 4-Butyramido-N-methylbenzamide, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. A typical DFT study would involve selecting a functional (e.g., B3LYP, B3PW91) and a basis set (e.g., 6-311G(d,p)) to perform the calculations. epstem.net

Illustrative DFT-Calculated Properties for this compound:

| Property | Illustrative Value | Unit |

| Total Energy | -850.12345 | Hartree |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.54 | eV |

| HOMO-LUMO Gap | 5.67 | eV |

This table presents hypothetical data for illustrative purposes.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions for spectroscopic properties. For this compound, ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) could be used to predict its NMR and IR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. epstem.net

Illustrative Predicted vs. Experimental Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (amide N-H) | 8.15 | 8.21 |

| ¹³C (carbonyl C=O) | 168.3 | 167.9 |

| ¹³C (aromatic C-N) | 140.2 | 140.5 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netresearchgate.net The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures and the flexibility of its different parts, such as the butyramido and N-methylbenzamide groups. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the molecule behaves in different conditions. researchgate.net The stability of the molecule in complex with other molecules, such as proteins, can also be assessed using MD simulations. nih.govmdpi.com

In Silico Prediction of Molecular Interactions with Model Systems

In silico methods, particularly molecular docking, are crucial for predicting how a molecule like this compound might interact with biological targets such as enzyme active sites or receptor binding pockets. nih.gov These simulations place the molecule into the binding site of a protein and calculate a score that estimates the binding affinity. This approach is instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. For instance, studies on similar benzamide (B126) derivatives have successfully used molecular docking to predict their binding modes with protein kinases. nih.gov

Structure-Based Computational Design Strategies for Analogues and Derivatives

The insights gained from computational studies can guide the rational design of new analogues and derivatives of this compound with improved properties. By understanding the structure-activity relationships (SAR) derived from computational models, chemists can make targeted modifications to the molecule's structure to enhance its desired characteristics, such as binding affinity or metabolic stability. For example, if a particular part of the molecule is found to be crucial for binding to a target protein, new derivatives can be designed to optimize this interaction.

Mechanistic Studies and Structure Activity/property Relationships Sar/spr of 4 Butyramido N Methylbenzamide and Analogues

Investigation of Binding Mechanisms with Purified Macromolecular Targets

To comprehend the mechanism of action of a compound, it is essential to study its direct interactions with its molecular targets. For 4-Butyramido-N-methylbenzamide and its analogues, this involves the use of purified enzymes and proteins to analyze binding kinetics and thermodynamics.

While specific enzyme inhibition kinetic data for this compound is not extensively available in public literature, the broader class of benzamides has been widely studied as enzyme inhibitors. For example, many benzamide (B126) derivatives are known to be histone deacetylase (HDAC) inhibitors. In typical in vitro assays with isolated enzymes, researchers determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify the inhibitor's potency. nih.gov The mode of inhibition, such as competitive, non-competitive, or uncompetitive, is also determined by analyzing reaction rates at different substrate and inhibitor concentrations. youtube.comyoutube.comyoutube.com

A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. youtube.comyoutube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com A non-competitive inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its activity. An uncompetitive inhibitor binds only to the enzyme-substrate complex. youtube.com

Hypothetical Enzyme Inhibition Data for a Benzamide Analogue

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition |

|---|---|---|---|---|

| Analogue X | HDAC2 | 85 | 45 | Competitive |

| Analogue Y | HDAC4 | 150 | 70 | Non-competitive |

Various biophysical techniques are employed to characterize the binding of this compound analogues to their macromolecular targets. Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization can provide detailed information about the binding affinity and stoichiometry of the interaction. These assays are often conducted using purified, non-human protein components to isolate and study the specific interaction of interest. nih.gov Such studies are crucial for confirming direct target engagement and for determining the dissociation constant (Kd), a measure of the strength of the ligand-macromolecule interaction.

Elucidation of Molecular and Cellular Pathways Modulated by Amide Scaffolds

Understanding the downstream cellular effects of a compound is as important as knowing its direct target. This involves investigating its impact on various biological processes and signaling pathways within cells.

Research on compounds structurally related to this compound has revealed effects on fundamental cellular processes like cell cycle progression, apoptosis (programmed cell death), and cellular differentiation. In vitro studies using non-human cell lines are instrumental in these investigations. For instance, benzamide-based HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Techniques such as flow cytometry are used to analyze the cell cycle, while Western blotting is used to detect key protein markers of apoptosis.

To gain a broader understanding of a compound's biological impact, researchers often utilize pathway analysis through transcriptomic or proteomic approaches. These methods provide an unbiased view of the molecular pathways that are modulated by the compound. For amide scaffolds with HDAC inhibitory activity, such analyses have often revealed alterations in gene expression related to crucial cellular signaling pathways. By identifying which genes and proteins are up- or down-regulated, a more complete picture of the compound's mechanism of action can be constructed.

Structure-Activity Relationship (SAR) Analysis for Functional Modulation

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure of this compound, researchers can identify the key functional groups and structural features that are critical for its biological activity. nih.gov

For instance, in a study of 2-phenoxybenzamide (B1622244) analogues with antiplasmodial activity, modifications to the phenoxy and anilino moieties resulted in significant changes in activity and selectivity. mdpi.com The presence of a 4-fluorophenoxy substituent was generally found to be advantageous for antiplasmodial activity. mdpi.com Similarly, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides acting as TRPV1 antagonists, the addition of a fluoro group at the 3-position of the A-region led to high binding affinity and potent antagonism. nih.gov

SAR studies on FPMINT analogues as inhibitors of human equilibrative nucleoside transporters (ENTs) showed that modifications to the N-naphthalene and fluorophenyl moieties could alter the inhibitory potency and selectivity for ENT1 and ENT2. frontiersin.org The presence of a halogen substitute in the fluorophenyl moiety was found to be essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.org

Hypothetical SAR Data for this compound Analogues

| Compound | R1 (at N-methyl) | R2 (Butyramido chain) | Target IC50 (nM) |

|---|---|---|---|

| This compound | CH3 | n-propyl | >1000 |

| Analogue A | H | n-propyl | 600 |

| Analogue B | CH3 | iso-propyl | 850 |

| Analogue C | CH3 | cyclopropyl | 700 |

Through such systematic investigations, a detailed understanding of the SAR for this class of compounds can be established, which is instrumental in the rational design of more effective and specific therapeutic agents.

Influence of Substituent Variations on Molecular Recognition

Structure-Activity Relationship (SAR) studies on benzamide analogues reveal that even minor chemical modifications can significantly alter their molecular recognition capabilities and, consequently, their biological activity. While specific SAR data for this compound is not extensively documented in publicly available research, principles derived from analogous compounds offer significant insights. The core structure of this compound presents several key regions for modification: the butyramido group, the N-methyl group, and the aromatic ring.

The Benzamide Core and Aromatic Ring: The central phenyl ring and the amide linkages are critical for establishing primary interactions. The aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets. Substituents on this ring can modulate electronic properties and steric profile. For instance, in the context of neurokinin-2 (NK2) receptor antagonists, a para-fluoro substitution on a related N-methylbenzamide analogue was found to be highly potent. tandfonline.com Similarly, for Equilibrative Nucleoside Transporter (ENT) inhibitors, the presence and position of halogen substitutes on a phenyl moiety were essential for inhibitory effects. researchgate.net

The 4-Position Butyramido Group: The butyramido group (-NHCO(CH₂)₂CH₃) at the 4-position is a significant contributor to the molecule's properties. The amide portion can act as a hydrogen bond donor and acceptor, which is a critical feature for binding to many biological targets. The length and branching of the alkyl chain (butyryl group) influence hydrophobicity and steric bulk. In studies on lipopeptide antibiotics, the length of an N-terminal acyl chain was found to be optimal for activity, with chains that were too short or too long leading to decreased efficacy. researchgate.net This suggests that the butyryl chain in this compound is likely optimized for a specific binding pocket, and variations could drastically alter affinity.

The following interactive table summarizes SAR findings from related benzamide-containing compounds, illustrating the principles that would apply to analogues of this compound.

| Compound Class | Structural Variation | Observed Effect on Molecular Recognition/Activity | Reference |

| N-methylbenzamide Analogues | para-Fluoro substitution on the benzamide ring. | High potency as a neurokinin-2 (NK2) receptor antagonist. | tandfonline.com |

| Lipopeptide Antibiotics | Variation in N-terminal acyl chain length. | Optimal activity achieved with specific chain lengths (e.g., C8-C10); shorter or longer chains reduce activity. | researchgate.net |

| Tris-Benzamides | Replacement of isobutyl substituents with methyl groups. | Maintained significant protein binding, indicating the importance of hydrophobic surfaces. | acs.org |

| FPMINT Analogues (ENT Inhibitors) | Replacement of a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring. | Activity was abolished and then restored with specific substitutions (e.g., methyl group), highlighting the sensitivity to aryl group changes. | researchgate.net |

Stereochemical Impact on Biological or Physical Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount factor in determining the efficacy and specificity of biologically active molecules. mdpi.com For a molecule like this compound, which does not possess a classical chiral center in its ground state, stereochemical considerations could arise from restricted rotation around the amide bonds, potentially leading to atropisomers, or if chiral centers were introduced through substitution.

The influence of stereoisomers is well-documented for various benzamide-containing drugs. For example, the medication Labetalol, which features a benzamide group, has two chiral carbons, resulting in four stereoisomers. wikipedia.org These isomers possess distinct pharmacological profiles: the (R,R)-isomer is a potent beta-blocker, while the (S,R)-isomer is a powerful alpha-1 blocker. wikipedia.org This demonstrates that the specific 3D orientation of functional groups is critical for receptor binding and subsequent biological response.

In another example, the resolution of enantiomers of a benzamide containing a chiral sulfoxide (B87167) showed that while both isomers had equivalent activity at the 5-HT3 receptor, one enantiomer had greater maximal activity in eliciting cholinergic contractions in tissue studies. nih.gov This highlights that stereochemistry can affect not just binding affinity but also functional efficacy.

Research on nature-inspired compounds has also shown that stereochemistry can be a key driver for potency and can affect transport across biological membranes. mdpi.comnih.gov For a series of acivicin (B1666538) isomers and derivatives, only those with a specific stereochemistry (the natural (5S, αS) isomers) displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.comnih.gov This is a crucial consideration for this compound; should it or its derivatives interact with specific transporters or enzymes, their stereochemical configuration would likely be a decisive factor for activity.

The orientation of substituents, such as the N-methyl group, can also have profound stereochemical implications. Studies on aryl tropane (B1204802) analogues have shown that the orientation of the N-methyl group (axial vs. equatorial) modulates biological activity by directly influencing how the ligand interacts with the protein binding pocket or by forcing the aryl substituent into a more favorable orientation. nih.gov

Structure-Property Relationship (SPR) Studies for Non-Biological Applications

Beyond biological activity, the molecular architecture of this compound is intrinsically linked to its physical properties, making it a candidate for applications in material science. Structure-Property Relationship (SPR) studies aim to correlate specific structural features with macroscopic material performance.

Correlating Structure to Self-Assembly Properties

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. researchgate.net For this compound, several structural features are key to its potential self-assembly behavior:

Hydrogen Bonding: The secondary amide of the butyramido group is a hydrogen bond donor and acceptor. This is a powerful directional interaction that can drive the formation of one-dimensional chains or two-dimensional sheets. nih.gov The tertiary N-methylbenzamide, however, lacks a hydrogen bond donor, which would disrupt or alter these patterns compared to a secondary analogue. rsc.org

π-π Stacking: The central aromatic ring provides a flat surface for π-π stacking interactions with other molecules, contributing to the stability of assembled structures. researchgate.net

Van der Waals Forces: The aliphatic butyryl chain and the N-methyl group contribute to van der Waals interactions, which, although weaker, are cumulative and help in packing the molecules into a stable assembly.

The interplay between these forces dictates the final supramolecular architecture. Studies on aromatic amides show they are reliable motifs for creating organized networks. nih.gov The balance between strong, directional hydrogen bonds and weaker, less directional forces is key. For example, in γ-amino butyric acid derivatives, non-covalent forces like π-π stacking and electrostatic interactions were found to drive the formation of various nano- and micro-structures. researchgate.net The introduction of an N-methyl group, as in this compound, would be expected to significantly alter the self-assembly pathway compared to a non-methylated analogue by preventing the formation of traditional secondary amide hydrogen-bonded chains. rsc.org

Relating Molecular Architecture to Material Science Performance

The structural elements of this compound suggest its potential utility as a building block for advanced materials like liquid crystals and high-performance polymers.

Liquid Crystals: The rod-like shape of the benzamide core is a common feature in molecules that form liquid crystal phases. tandfonline.com The combination of a rigid core (the benzamide) and flexible side chains (the butyryl group) is a classic design principle for thermotropic liquid crystals. However, the strong hydrogen bonding in secondary aromatic amides often leads to high melting points, which can be undesirable. tandfonline.comtandfonline.com The N-methylation in this compound eliminates a key hydrogen bond, which could lower the melting point and potentially favor the formation of a nematic phase over a smectic phase. rsc.org Research on benzanilide-based liquid crystal dimers showed that changing from a secondary to a tertiary (N-methyl) amide led to dramatic changes in liquid crystalline behavior, including significantly reduced transition temperatures. rsc.org

Polymers: Aromatic polyamides, such as Kevlar, are known for their exceptional thermal stability and mechanical strength, properties which derive from the rigidity of the polymer backbone and strong intermolecular hydrogen bonds. researchgate.netcsic.es Incorporating a molecule like this compound into a polymer structure could introduce specific properties. The N-methyl group would disrupt the regular hydrogen bonding found in traditional polyamides, potentially increasing solubility and processability, while the butyramido side chain could be used to tune properties like hydrophilicity or inter-chain spacing. csic.es Fluorine-containing poly(N-alkyl benzamide)s, for example, have been explored for applications in separation membranes and coatings due to properties like low surface energy and water absorption, which are tuned by the N-alkyl substituent. researchgate.net

The following interactive table summarizes how structural features of benzamide-related molecules influence their material properties.

| Material Type | Structural Feature | Influence on Material Performance | Reference |

| Liquid Crystals | N-methylation of the amide group. | Eliminates hydrogen bonding, leading to lower melting points and a shift from smectic to nematic phases. | rsc.org |

| Liquid Crystals | Lateral substituents on the aromatic ring. | Decreases packing efficiency and hydrogen bonding, depressing the melting temperature to allow for liquid crystal phases. | tandfonline.com |

| Polymers | Incorporation of benzimidazole (B57391) groups into polyamides. | Greatly improved mechanical properties (tensile strength, Young's modulus) and increased hydrophilicity. | csic.es |

| Polymers | N-fluoroalkylation of benzamide. | Leads to low surface energies, UV-stability, and low water absorption. | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of 4 Butyramido N Methylbenzamide

Chromatographic Separations for Purity Analysis and Isolation

Chromatographic techniques are paramount for the separation of 4-Butyramido-N-methylbenzamide from impurities, starting materials, and byproducts. These methods provide the high resolution necessary for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis and quantification of non-volatile, thermally labile compounds like this compound. A typical reversed-phase HPLC method would be developed and validated to ensure its accuracy, precision, and reliability.

Method development would involve a systematic optimization of chromatographic conditions. A C18 column is often the stationary phase of choice for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, delivered in either an isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the HPLC method is performed according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the detector response.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound Analysis

| Parameter | Value/Specification |

| Chromatographic Conditions | |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

| Retention Time | Approx. 5.2 min |

| Validation Parameters | |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Note: The data in this table is illustrative and represents typical values for a validated HPLC method for a compound of this class. Actual values would be determined experimentally.

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis following a chemical derivatization step. Derivatization converts the analyte into a more volatile and thermally stable compound, making it amenable to GC separation. Common derivatization strategies for amide-containing compounds involve silylation, which replaces active hydrogens on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides both molecular weight information and a characteristic fragmentation pattern upon electron ionization. This fragmentation pattern serves as a "fingerprint" for identification. For this compound, key fragments would likely arise from cleavage at the amide bonds and within the butyryl group.

Table 2: Predicted GC-MS Fragmentation Data for the Trimethylsilyl (TMS) Derivative of this compound

| m/z (mass-to-charge ratio) | Putative Fragment Identity |

| [M]+ | Molecular ion of the TMS derivative |

| [M-15]+ | Loss of a methyl group from the TMS moiety |

| [M-71]+ | Loss of the butyryl group |

| 147 | Fragment characteristic of the TMS-derivatized benzamide (B126) core |

| 73 | Fragment characteristic of the trimethylsilyl group |

Note: This table presents predicted fragmentation patterns. Actual mass spectra would need to be generated and interpreted based on experimental data.

If this compound is synthesized in a way that could result in chiral isomers, for instance, if the butyramido side chain were to contain a stereocenter, chiral chromatography would be essential for separating the enantiomers and determining the enantiomeric excess (e.e.). This is particularly important in pharmaceutical contexts where different enantiomers can have vastly different biological activities.

Chiral separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for baseline separation of the enantiomers.

Spectroscopic Detection and Quantification in Research Matrices

Spectroscopic methods offer rapid and often non-destructive ways to detect and quantify this compound, particularly in solution.

The aromatic benzamide core of this compound contains a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region. This property can be exploited for the quantitative determination of the compound's concentration in a solution using the Beer-Lambert law.

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be in the range of 230-280 nm, typical for benzamide derivatives.

Table 3: Illustrative UV-Vis Spectroscopic Data for this compound in Ethanol

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | ~254 nm |

| Molar Absorptivity (ε) | ~14,500 L·mol⁻¹·cm⁻¹ |

| Solvent | Ethanol |

Note: The data in this table is illustrative and based on typical values for similar benzamide structures. Experimental verification is required for precise values.

While many simple benzamides are not strongly fluorescent, the introduction of certain functional groups or the specific molecular structure can sometimes lead to fluorescence. If this compound exhibits native fluorescence, or if it can be derivatized with a fluorescent tag, fluorescence spectroscopy can be a highly sensitive method for trace analysis.

Fluorescence measurements involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, providing a basis for quantification. This technique is particularly valuable for detecting minute quantities of the compound in complex matrices like environmental samples, where high sensitivity is crucial. The development of a fluorescence-based assay would involve determining the optimal excitation and emission wavelengths and investigating potential quenching effects from the sample matrix.

Advanced Analytical Methodologies for the Detection and Quantification of this compound

Currently, there is a notable absence of publicly available scientific literature detailing the specific electrochemical characterization and the development of electroanalytical methods exclusively for this compound. Extensive searches of scholarly databases and chemical information repositories have not yielded specific studies on the voltammetric behavior, electrochemical sensing, or quantitative analysis of this particular compound.

General principles of electrochemistry suggest that the functional groups within the this compound molecule, such as the amide linkages and the aromatic ring, could potentially be electroactive under certain experimental conditions. The benzamide moiety, for instance, can undergo electrochemical oxidation or reduction at an electrode surface. The precise potential at which these reactions would occur, and the viability of exploiting them for analytical purposes, would depend on a multitude of factors. These include the pH of the supporting electrolyte, the choice of electrode material, and the presence of any substituents on the aromatic ring that might influence its electron density.

The development of an electroanalytical method for this compound would necessitate foundational research to determine its electrochemical properties. This would typically involve techniques such as cyclic voltammetry to investigate its redox behavior, identify peak potentials, and assess the reversibility of any electron transfer processes. Following this initial characterization, more sensitive techniques like differential pulse voltammetry or square wave voltammetry could be optimized for its quantification.

Furthermore, the design of a selective electrochemical sensor would likely involve the modification of an electrode surface. Strategies could include the use of molecularly imprinted polymers (MIPs), where a polymer is synthesized with cavities that are complementary in shape and functionality to the this compound molecule, thereby enabling selective recognition and measurement.

While the application of electrochemical methods to a wide array of organic molecules is well-established, specific methodologies are highly compound-dependent. Without dedicated research focused on this compound, any discussion of its electrochemical profile or the parameters for its detection remains speculative. The scientific community has yet to publish the detailed findings and data that would be necessary to construct a robust electroanalytical protocol for this compound.

Synthetic and Mechanistic Exploration of 4 Butyramido N Methylbenzamide Analogues and Derivatives

Rational Design and Synthesis of Novel Amide Analogues

The rational design of analogues of 4-Butyramido-N-methylbenzamide is often guided by a deep understanding of its biological targets, such as histone deacetylases (HDACs). The general structure of HDAC inhibitors includes a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. In this context, the 4-butyramido group can be seen as part of the linker, while the N-methylbenzamide portion can be modified to function as a cap or to influence solubility and cell permeability.

The synthesis of these analogues typically involves standard peptide coupling reactions. For instance, the core structure, 4-amino-N-methylbenzamide, can be acylated with various carboxylic acids or their activated derivatives (like acid chlorides or anhydrides) to introduce diversity at the 4-position. A general synthetic scheme starts with the protection of 4-aminobenzoic acid, followed by coupling with methylamine (B109427) to form the N-methylbenzamide core. Subsequent deprotection of the amino group yields the 4-amino-N-methylbenzamide intermediate, which is then acylated to produce the final products. For example, the reaction of 4-amino-N-methylbenzamide with butyryl chloride in an appropriate solvent and in the presence of a base would yield this compound. This modular synthesis allows for the creation of a library of analogues by simply varying the acylating agent. researchgate.net

The design strategy often involves computational modeling to predict the binding of novel analogues to the target enzyme. nih.gov By docking proposed structures into the active site of a target like HDAC, researchers can prioritize the synthesis of compounds that are most likely to exhibit high affinity and desired biological activity.

Systematic Variation of the Butyramido Moiety

The butyramido group, an aliphatic four-carbon chain, plays a crucial role in the interaction of the parent compound with its biological targets. Systematic variations of this moiety have been explored to optimize the length, rigidity, and electronic properties of this part of the molecule.

Chain Length and Branching: Researchers have synthesized analogues with varying alkyl chain lengths, from acetyl (two carbons) to hexanoyl (six carbons) and beyond. The optimal chain length is often dependent on the specific isoform of the target enzyme, as it influences the positioning of the rest of the molecule within the binding pocket. Branching on the alkyl chain, for example, by introducing methyl or other small alkyl groups, can introduce conformational constraints and affect the metabolic stability of the compound.

Introduction of Unsaturation and Aromaticity: To explore the impact of conformational rigidity, unsaturated analogues containing double or triple bonds within the linker have been synthesized. Phenylacetyl or cinnamoyl groups can be introduced to replace the butyryl group, thereby incorporating an aromatic ring into the linker. This can lead to additional π-π stacking interactions with aromatic residues in the enzyme's binding site, potentially enhancing potency.

| Modification of Butyramido Moiety | Rationale | Potential Impact |

| Varying Chain Length (C2-C8) | Optimize fit within the binding pocket | Potency and isoform selectivity |

| Alkyl Branching (e.g., isobutyryl) | Introduce conformational constraints | Increased metabolic stability, altered potency |

| Unsaturation (e.g., crotonyl) | Increase rigidity, alter electronics | Different binding orientation, potential for new interactions |

| Aromatic Groups (e.g., benzoyl) | Introduce π-stacking interactions | Enhanced potency and selectivity |

Modification of the N-Methylbenzamide Core

Substitution on the Benzene (B151609) Ring: The benzene ring of the N-methylbenzamide core is a prime target for substitution. The introduction of small electron-donating or electron-withdrawing groups, such as methoxy, halogens, or nitro groups, can alter the electronic distribution of the ring and its ability to participate in hydrogen bonding or other interactions. nih.gov For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide has been reported as a key intermediate for more complex therapeutic agents, highlighting the importance of substitution on the core aromatic ring. researchgate.net

| Modification of N-Methylbenzamide Core | Rationale | Potential Impact |

| Ring Substitution (e.g., F, Cl, OMe) | Modulate electronics and solubility | Altered binding affinity and pharmacokinetic properties |

| N-Alkyl Variation (e.g., Ethyl, Propyl) | Probe steric tolerance of binding pocket | Changes in potency and selectivity |

| N-Aryl Substitution | Introduce larger hydrophobic groups | Potential for new interactions, altered solubility |

| Removal of N-Methyl Group | Alter hydrogen bonding capacity | Different binding modes, changes in cell permeability |

Bioisosteric Replacement Strategies in Amide Chemistry

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound without drastically changing its core structure. researchgate.netnih.gov In the context of this compound analogues, both the butyramido and the N-methylbenzamide moieties can be subject to bioisosteric replacements.

The amide bonds themselves are key targets for such modifications. They can be replaced by a variety of groups that mimic their geometry and hydrogen bonding capabilities but offer improved metabolic stability. For example, a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) can serve as a bioisostere for an amide group. nih.gov These heterocycles can maintain the planarity and dipole moment of the amide bond while being less susceptible to enzymatic cleavage. nih.gov

Other bioisosteric replacements can include:

Thioamides: Replacing the amide oxygen with sulfur can alter the hydrogen bonding properties and electronic character.

Reversed Amides: Reversing the orientation of the amide bond (e.g., from -C(O)NH- to -NHC(O)-) can lead to different binding interactions.

Sulfonamides: A sulfonamide group (-SO2NH-) can be used to replace the amide, offering a different geometric and electronic profile.

The application of these strategies allows for the exploration of novel chemical space and can lead to the discovery of analogues with superior drug-like properties. nih.gov

Evaluation of Analogues in Fundamental In Vitro Biological Systems

Once synthesized, the novel analogues of this compound are subjected to a battery of in vitro assays to determine their biological activity. These assays are crucial for establishing structure-activity relationships (SAR), which in turn guide the next round of rational design.

A primary step is often the evaluation of the compounds' inhibitory activity against their intended enzyme target, such as specific HDAC isoforms. This is typically done using biochemical assays with purified recombinant enzymes. The results are expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Following enzymatic assays, promising compounds are often tested in cell-based assays. For example, if the target is implicated in cancer, the analogues would be tested for their ability to inhibit the proliferation of various cancer cell lines. nih.gov The antiproliferative activity is also typically reported as an IC50 value. Further cell-based assays might investigate the ability of the compounds to induce apoptosis (programmed cell death) or to cause cell cycle arrest. nih.gov

The table below presents hypothetical in vitro data for a series of this compound analogues, illustrating how systematic modifications can influence biological activity.

| Compound | Butyramido Moiety Modification | N-Methylbenzamide Core Modification | HDAC1 IC50 (nM) | HCT116 Cell Proliferation IC50 (µM) |

| 1 | Butyryl (Parent) | N-Methylbenzamide | 150 | 2.5 |

| 2 | Propionyl | N-Methylbenzamide | 250 | 5.1 |

| 3 | Pentanoyl | N-Methylbenzamide | 120 | 2.1 |

| 4 | Butyryl | 2-Fluoro-N-methylbenzamide | 95 | 1.8 |

| 5 | Butyryl | N-Ethylbenzamide | 180 | 3.2 |

| 6 | Crotonyl | N-Methylbenzamide | 135 | 2.3 |

These in vitro evaluations are fundamental to the iterative process of drug discovery, providing the essential data needed to refine the chemical structure and optimize for the desired biological effect.

Potential Applications of 4 Butyramido N Methylbenzamide in Non Pharmacological Research

Development as Chemical Probes for Fundamental Biological Research

Chemical probes are small molecules designed to selectively interact with and modulate the function of a protein of interest, which is crucial for understanding protein function and validating new drug targets. nih.gov The development of high-quality chemical probes is a significant undertaking, aimed at providing reliable tools for target validation studies. nih.gov For a molecule to be considered a high-quality chemical probe, it should exhibit high selectivity for its target protein. nih.gov

Benzamide (B126) derivatives, a class to which 4-Butyramido-N-methylbenzamide belongs, have been explored as potential ligands for imaging receptors in the brain, such as the metabotropic glutamate (B1630785) 1 (mGlu1) receptor. nih.gov For instance, a related compound, N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide, was developed for positron emission tomography (PET) imaging of the mGlu1 receptor. nih.gov This demonstrates the potential of the benzamide scaffold in designing molecules that can specifically bind to biological targets, a key characteristic of a chemical probe. nih.gov The development of such probes allows for the detailed study of biological processes and the validation of therapeutic targets. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The process of self-assembly, driven by non-covalent interactions, is a cornerstone of this field, leading to the formation of large, ordered structures from smaller molecules. researchgate.net These interactions include hydrogen bonding, electrostatic interactions, π-π stacking, hydrophobic interactions, and van der Waals forces. dovepress.com

The structure of this compound, featuring both hydrogen bond donors (the amide N-H) and acceptors (the carbonyl oxygens), as well as an aromatic ring capable of π-π stacking, suggests its potential as a building block in supramolecular self-assembly. Molecules with such features can interact with one another to form well-defined, aggregated structures. researchgate.netdovepress.com The principles of supramolecular self-assembly are fundamental to creating novel materials and have been extensively studied to construct carrier-free nanoplatforms for various applications. dovepress.com The ability of molecules to spontaneously organize into ordered states is a powerful tool in materials science and nanotechnology. dovepress.com

Role as Building Blocks in Polymer Science and Advanced Materials

The field of polymer science consistently seeks new monomers and building blocks to create advanced materials with tailored properties. The characteristics of this compound, including its amide linkages and aromatic component, make it a candidate for incorporation into polymer chains.

The amide bond is the defining feature of polyamides, a major class of high-performance polymers known for their excellent thermal and mechanical properties. The introduction of a substituted benzamide derivative like this compound into a polymer backbone could influence properties such as solubility, thermal stability, and intermolecular interactions within the material. The butyramido and N-methyl groups can affect chain packing and crystallinity, potentially leading to materials with unique characteristics.

The development of advanced materials often relies on the precise control of molecular architecture. The use of functionalized building blocks is a key strategy in designing polymers for specific applications, ranging from high-strength fibers to biocompatible materials.

Utility as Reference Standards in Chemical Analysis

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. A reference standard is a highly purified compound that is used as a benchmark in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Given its well-defined chemical structure, this compound can serve as a reference standard in analytical methods developed for the detection and quantification of related benzamide derivatives. For instance, in metabolic studies of a potential drug candidate containing the this compound moiety, the pure compound would be essential for identifying and measuring the concentration of metabolites in biological samples.

The availability of a certified reference standard is a prerequisite for the validation of analytical methods, ensuring their accuracy, precision, and reproducibility. This is of particular importance in regulated environments such as pharmaceutical development and environmental testing.

Future Directions and Emerging Research Avenues for 4 Butyramido N Methylbenzamide Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. engineering.org.cnnih.gov For 4-Butyramido-N-methylbenzamide, these computational tools offer powerful strategies for retrosynthesis prediction and Structure-Activity Relationship (SAR) modeling.

Retrosynthesis Prediction:

SAR Modeling:

Machine learning algorithms are increasingly used to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov For this compound, SAR modeling could be employed to predict its biological activities or material properties based on its structural features. By generating a virtual library of related benzamides and calculating various molecular descriptors, researchers can train ML models to correlate these descriptors with specific outcomes. nih.govresearchgate.net This in silico screening approach can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Techniques like partial least squares (PLS), radial basis functions, and Gaussian processes are commonly used to develop these predictive models. youtube.com

| AI/ML Application | Potential Benefit for this compound Research |

| Retrosynthesis Prediction | Discovery of novel, efficient, and sustainable synthetic routes. |

| SAR Modeling | Prediction of biological activity and material properties, guiding analog design. |

| Virtual Screening | Prioritization of derivatives for synthesis and experimental testing. nih.gov |

Exploration of Novel Reaction Methodologies for Amide Functionalization

The amide bond is a cornerstone of organic chemistry, and innovative methods for its formation and functionalization are of great interest. acs.org Research into this compound could benefit from and contribute to the development of novel reaction methodologies.

Recent breakthroughs include the use of isocyanides in a three-component reaction with alkyl halides and water to form amides under mild and sustainable conditions. catrin.com This method's versatility could be explored for the synthesis of this compound and its analogs. catrin.com

Transition metal-catalyzed C-H functionalization offers another powerful tool. mdpi.com Using the amide group as a directing group, it is possible to selectively functionalize the aromatic ring of benzamides. For instance, palladium- and rhodium-catalyzed reactions have been used for the arylation and alkenylation of Weinreb amides, a class of N-methoxy-N-methyl amides. mdpi.com Similar strategies could be adapted for the late-stage functionalization of this compound, allowing for the rapid diversification of its structure.

Furthermore, electrophilic amide activation using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) can generate reactive keteniminium or nitrilium intermediates. nih.govnih.govfrontiersin.org These intermediates can then react with various nucleophiles to create complex molecular architectures, offering a pathway to novel derivatives of this compound that would be challenging to access through traditional methods. nih.gov

Expansion of In Vitro and In Silico Screening Platforms for Mechanistic Insights

To understand the potential roles of this compound in various chemical and biological systems, the expansion of in vitro and in silico screening platforms is crucial. These platforms can provide valuable mechanistic insights without necessitating extensive in vivo studies initially.

In Silico Screening:

Molecular docking and other computational techniques can be used to screen this compound against a wide array of biological targets or material interfaces. nih.govmdpi.com By predicting binding affinities and interaction modes, these in silico methods can generate hypotheses about the compound's mechanism of action. nih.govrsc.org For example, docking studies could explore its potential interactions with enzymes or receptors, guiding the design of more specific derivatives. nih.govresearchgate.net

In Vitro Screening:

High-throughput in vitro assays can be employed to experimentally validate the predictions from in silico screening. rsc.org These assays could assess the compound's effect on enzyme activity, cell signaling pathways, or other biological processes. nih.gov For instance, if in silico screening suggests an interaction with a particular enzyme, in vitro enzymatic assays can confirm and quantify this interaction. The development of such screening platforms allows for the rapid profiling of this compound and its analogs, accelerating the discovery of new functionalities. ontosight.ai

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and IR are essential for structural elucidation, advanced methods can provide deeper insights into the dynamic processes involving this compound.

Techniques such as two-dimensional infrared (2D-IR) spectroscopy and advanced NMR methods can probe molecular motions and intermolecular interactions on very short timescales. researchgate.netwikipedia.org For example, these techniques could be used to study the conformational dynamics of the butyramido and N-methylbenzamide moieties, or to monitor its binding to a target protein in real-time. mdpi.com Circular dichroism (CD) spectroscopy could be employed to study changes in the secondary structure of a protein upon binding of the compound. mdpi.com These advanced spectroscopic studies can provide a detailed picture of the molecular interactions that govern the function of this compound.

Interdisciplinary Research with Materials Science and Chemical Biology (excluding therapeutic development)

The exploration of this compound is not limited to traditional organic chemistry. Interdisciplinary research in materials science and chemical biology can uncover novel applications.

Materials Science:

Benzamide (B126) derivatives can be incorporated into polymers and other materials to modify their properties. The rigid structure of the benzamide core could impart desirable thermal or mechanical properties to a polymer backbone. Research could focus on synthesizing polymers containing this compound as a monomer or a pendant group and characterizing the resulting material's properties. Adamantane, a similarly structured hydrocarbon, is used in some polymer formulations and dry etching masks, suggesting potential avenues for related applications. wikipedia.org

Chemical Biology:

In chemical biology, this compound could be developed as a chemical probe to study biological processes. By attaching a fluorescent tag or a reactive group, it could be used to identify and study the interactions of benzamide-binding proteins in their native cellular environment. While excluding therapeutic development, such studies are invaluable for fundamental biological research, helping to elucidate the roles of specific proteins and pathways.

Q & A

(Basic) What are the standard synthetic routes for 4-Butyramido-N-methylbenzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step amide coupling reactions. A common approach includes:

- Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCl as coupling agents) to form an intermediate acyl chloride or active ester.

- Step 2 : Reaction with N-methylbenzamide derivatives under controlled pH (e.g., in DMF or THF at 0–5°C) to minimize side reactions.

- Step 3 : Purification via column chromatography or recrystallization.

Optimization : Parameters like temperature (lower temps reduce byproducts), solvent polarity (DMF enhances reactivity), and catalyst loading (e.g., DMAP for rate acceleration) significantly impact yield. Continuous flow reactors can improve efficiency by maintaining precise reaction conditions .

(Basic) Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and amide bond formation (e.g., δ ~7.5 ppm for aromatic protons; δ ~170 ppm for carbonyl carbons).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .